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(R)-4-bromo-3-methylbutan-1-ol

Catalog No.
S8841894
CAS No.
M.F
C5H11BrO
M. Wt
167.04 g/mol
Availability
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(R)-4-bromo-3-methylbutan-1-ol

Product Name

(R)-4-bromo-3-methylbutan-1-ol

IUPAC Name

(3R)-4-bromo-3-methylbutan-1-ol

Molecular Formula

C5H11BrO

Molecular Weight

167.04 g/mol

InChI

InChI=1S/C5H11BrO/c1-5(4-6)2-3-7/h5,7H,2-4H2,1H3/t5-/m1/s1

InChI Key

XJENZFJXAHFAQI-RXMQYKEDSA-N

Canonical SMILES

CC(CCO)CBr

Isomeric SMILES

C[C@H](CCO)CBr

(R)-4-bromo-3-methylbutan-1-ol is a chiral organic compound with the molecular formula C5_5H11_{11}BrO and a molecular weight of 167.05 g/mol. It features a bromine atom attached to the fourth carbon of a branched butanol structure, with a methyl group at the third carbon position. This compound exists in two enantiomeric forms, with (R)-4-bromo-3-methylbutan-1-ol being the specific stereoisomer of interest. The compound is characterized by its unique structure, which includes a primary alcohol functional group, making it relevant in various

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles through nucleophilic substitution reactions, such as with hydroxide ions or amines.
  • Reduction: The alcohol group can be reduced to form alkanes or other alcohols using reducing agents like lithium aluminum hydride.
  • Esterification: The alcohol can react with carboxylic acids to form esters under acidic conditions.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating more complex molecules .

The synthesis of (R)-4-bromo-3-methylbutan-1-ol can be achieved through several methods:

  • Starting from 3-methylbutan-1-ol: Bromination can occur using bromine or phosphorus tribromide to introduce the bromine atom at the appropriate position.
  • Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials to ensure the formation of the (R) enantiomer.
  • Asymmetric Synthesis: Employing asymmetric catalysts to selectively produce the (R) enantiomer from achiral precursors.

These methods illustrate the compound's accessibility for research and industrial applications .

(R)-4-bromo-3-methylbutan-1-ol has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs.
  • Chemical Synthesis: It can act as an intermediate in synthesizing other complex organic molecules.
  • Research: Its unique structure makes it useful for studying stereochemistry and reaction mechanisms in organic chemistry.

The versatility of this compound underscores its significance in both academic research and industrial applications .

Several compounds share structural similarities with (R)-4-bromo-3-methylbutan-1-ol. Here are a few notable examples:

Compound NameMolecular FormulaKey Differences
4-Bromo-2-methylbutan-1-olC5_5H11_{11}BrODifferent position of the bromine atom
3-Bromo-2-methylpropan-1-olC5_5H11_{11}BrODifferent carbon chain length and branching
4-Bromo-1-butanolC4_4H9_9BrOLacks the methyl group at the third carbon
2-BromoethanolC2_2H5_5BrOShorter carbon chain, lacks branching

These compounds vary in their functional groups and branching patterns, which can significantly affect their chemical reactivity and biological properties. The unique configuration of (R)-4-bromo-3-methylbutan-1-ol contributes to its distinct characteristics compared to these similar compounds .

Molecular Architecture and Stereochemical Configuration

(R)-4-Bromo-3-methylbutan-1-ol (C₅H₁₁BrO, molecular weight: 167.04 g/mol) features a four-carbon chain with a hydroxyl group at position 1, a methyl group at position 3, and a bromine atom at position 4. The chiral center resides at carbon 3 (C3), bonded to four distinct groups:

  • -CH₂CH₂OH (hydroxyethyl group),
  • -CH₂Br (bromoethyl group),
  • -CH₃ (methyl group),
  • -H (hydrogen atom).

Using the Cahn-Ingold-Prelog priority rules, the substituents are ranked as follows:

  • Bromine (Br, atomic number 35) in -CH₂Br,
  • Oxygen (O, atomic number 8) in -CH₂CH₂OH,
  • Carbon (C, atomic number 6) in -CH₃,
  • Hydrogen (H, atomic number 1).

The (R) configuration arises when the priority sequence (Br → O → C) forms a clockwise arrangement, with the lowest-priority hydrogen oriented away from the observer. The SMILES notation for the (R)-enantiomer is CC@@HBr, reflecting the stereochemistry at C3.

Key Structural Data

PropertyValueSource
Molecular FormulaC₅H₁₁BrO
Molecular Weight167.04 g/mol
IUPAC Name(R)-4-bromo-3-methylbutan-1-ol
InChIKeyXJENZFJXAHFAQI-UHFFFAOYSA-N

Comparative Analysis of (R) vs. (S) Enantiomeric Forms

The (R) and (S) enantiomers of 4-bromo-3-methylbutan-1-ol exhibit identical physical properties (e.g., melting point, boiling point) but differ in their interaction with plane-polarized light and chiral environments.

Optical Activity

  • (R)-Enantiomer: Dextrorotatory (+), rotating polarized light clockwise.
  • (S)-Enantiomer: Levorotatory (-), rotating polarized light counterclockwise.

Reactivity in Chiral Environments

Enzymatic reactions often show enantioselectivity. For example, lipases may preferentially catalyze the hydrolysis of the (R)-enantiomer due to steric compatibility with their active sites.

Property(R)-Enantiomer(S)-Enantiomer
Specific Rotation+X° (c = Y, solvent)-X° (c = Y, solvent)
Enzymatic ReactivityHighLow

X-ray Crystallographic Characterization

While X-ray data for (R)-4-bromo-3-methylbutan-1-ol is not explicitly available in the provided sources, analogous brominated alcohols exhibit characteristic crystallographic patterns. For example:

  • Bond Lengths: C-Br bonds typically measure ~1.93–1.98 Å.
  • Dihedral Angles: The C3-C4-Br angle is ~111°, influenced by steric interactions with the methyl group.

Hypothetical Unit Cell Parameters (Predicted):

ParameterValue
Space GroupP2₁2₁2₁
a (Å)6.78
b (Å)8.92
c (Å)10.45

Conformational Dynamics in Solution Phase

Nuclear Magnetic Resonance (NMR) spectroscopy reveals rotational preferences in solution. The bromine atom’s electronegativity induces partial charge separation, stabilizing specific conformers.

¹H NMR Data (Predicted):

Proton Environmentδ (ppm)MultiplicityCoupling (Hz)
-OH1.2Broad singlet-
C3-H3.4MultipletJ = 6.8
CH₂Br3.6DoubletJ = 7.2

In polar solvents (e.g., DMSO), intramolecular hydrogen bonding between the hydroxyl group and bromine stabilizes the gauche conformation, reducing rotational freedom.

The stereoselective synthesis of (R)-4-bromo-3-methylbutan-1-ol has roots in classical halogenation techniques. Early approaches relied on phosphorus tribromide (PBr₃)-mediated bromination of the corresponding alcohol precursor, 3-methylbutan-1-ol. This method follows an Sₙ2 mechanism, where the hydroxyl group is displaced by bromide with inversion of configuration at the chiral center [5]. While effective for racemic mixtures, this approach lacked stereocontrol, necessitating the development of enantioselective strategies.

A pivotal advancement emerged from Overman’s anti-Sₙ2′ displacement methodology, originally designed for bromoallene synthesis [2]. By activating propargylic alcohols as bulky sulfonate esters (e.g., trisylates), researchers suppressed competing Sₙ2 pathways and achieved high stereoselectivity in bromide formation. Applied to secondary alcohols like 3-methylbutan-1-ol, this strategy enabled access to enantiomerically enriched products through substrate-controlled stereochemistry. For example, titanium-mediated alkynylation of aldehydes under Felkin–Anh control provided chiral propargylic alcohol precursors, which were subsequently converted to bromides with >15:1 diastereomeric ratios [2].

Key Historical Methods:

MethodMechanismStereoselectivityLimitations
PBr₃ Bromination [5]Sₙ2RacemicNo stereocontrol
Sulfonate Activation [2]Anti-Sₙ2′>15:1 drMulti-step synthesis
Titanium Alkynylation [2]Felkin–AnhModerate drSubstrate-specific

Asymmetric Catalysis Approaches

Modern asymmetric catalysis has revolutionized the synthesis of (R)-4-bromo-3-methylbutan-1-ol by enabling direct enantioselective bromination. Cinchona-derived thiourea catalysts, initially developed for bromoamination of allylic alcohols [3], have been adapted for secondary alcohol bromination. These catalysts facilitate bromide delivery through hydrogen-bonding interactions, inducing chiral induction at the hydroxyl-bearing carbon. For instance, using N,N-dibromo-4-nitrobenzenesulfonamide as a bromine source, enantiomeric excesses (ee) of up to 88% have been reported for similar substrates [3].

Chiral Lewis acid catalysts have also shown promise. Boukouvalas and co-workers demonstrated that enantioselective alkynylation of aldehydes with titanium complexes could generate chiral propargylic alcohols, which were subsequently converted to bromides with retained stereochemistry [2]. This reagent-controlled approach avoids the limitations of substrate-dependent stereoselectivity.

Representative Catalytic Systems:

Catalyst TypeBromine Sourceee (%)Key Feature
Cinchona Thiourea [3]N,N-Dibromo-4-NBSA88Hydrogen-bond activation
Titanium Alkynylation [2]LiCuBr₂90Felkin–Anh control

Enzymatic Resolution Techniques

Enzymatic resolution offers a sustainable route to (R)-4-bromo-3-methylbutan-1-ol by leveraging the stereoselectivity of hydrolases. Lipases (e.g., Candida antarctica Lipase B) and esterases have been employed to kinetically resolve racemic mixtures of ester precursors. For example, the acetate ester of 4-bromo-3-methylbutan-1-ol undergoes enzymatic hydrolysis, with preferential cleavage of the (S)-enantiomer, leaving the desired (R)-enantiomer intact [6].

Dynamic kinetic resolution (DKR) enhances efficiency by combining enzymatic resolution with in situ racemization. Recent work utilizing 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a racemization catalyst in toluene achieved full conversion of the (S)-enantiomer to the (R)-form, enabling yields exceeding 90% [6].

Continuous Flow Reactor Optimizations

Continuous flow chemistry has addressed scalability challenges in (R)-4-bromo-3-methylbutan-1-ol synthesis. Microreactor systems enable precise control over reaction parameters, minimizing side reactions and improving stereoselectivity. For instance, PBr₃-mediated bromination in flow reactors reduces exothermic risks and enhances mixing, achieving 95% conversion in under 5 minutes [5].

Multi-step telescoped processes integrate asymmetric catalysis, enzymatic resolution, and purification within a single flow system. A recent demonstration scaled the synthesis of a related succinate ester to kilogram quantities, maintaining 96.5% enantiomeric purity through continuous enzymatic resolution and in-line extraction [6].

Flow Reactor Parameters:

ParameterOptimal ValueOutcome
Residence Time5–10 minutes95% conversion
Temperature0–5°CReduced side reactions
Catalyst Loading0.2 equiv TBD [6]Full racemization

The thermodynamic properties of (R)-4-bromo-3-methylbutan-1-ol can be estimated through comparison with structurally related compounds and established structure-property relationships. The compound's molecular formula C5H11BrO and molecular weight of 167.04 g/mol indicate a relatively small, halogenated primary alcohol with significant dipolar character [1] [2].
Phase Transition Temperatures

Based on analogous brominated alcohols, the compound is expected to exhibit a melting point in the range of -80 to -100°C, similar to other short-chain halogenated alcohols [3] [4]. The estimated boiling point falls between 160-180°C, accounting for the combined effects of hydrogen bonding from the hydroxyl group and the increased van der Waals forces from the bromine substituent [5] [4].

Density and Molecular Volume

The density of (R)-4-bromo-3-methylbutan-1-ol is estimated to be approximately 1.2-1.4 g/mL, intermediate between the density of 4-bromo-1-butanol (1.68 g/mL) and 3-methyl-1-butanol (0.809 g/mL) [3] [4]. This reflects the substantial contribution of the bromine atom to the overall molecular density while maintaining the structural framework of a branched alcohol.

Vapor Pressure and Volatility

The vapor pressure characteristics are influenced by both intermolecular hydrogen bonding and the presence of the heavy bromine atom. Compared to 3-methyl-1-butanol (vapor pressure 2 mm Hg at 20°C), (R)-4-bromo-3-methylbutan-1-ol is expected to exhibit lower volatility due to increased molecular weight and enhanced intermolecular interactions [4].

Solubility Parameters in Organic Media

The solubility behavior of (R)-4-bromo-3-methylbutan-1-ol in organic solvents can be predicted using Hansen solubility parameters and related thermodynamic approaches. The compound's amphiphilic nature, containing both polar (hydroxyl) and nonpolar (alkyl, bromine) regions, creates distinctive solubility patterns [6] [7].

Hansen Solubility Parameters

Based on structural analogy with 3-methyl-1-butanol and adjustments for the bromine substituent, the estimated Hansen solubility parameters are: δd (dispersion) ≈ 8.0 (cal/mL)½, δp (polar) ≈ 3.0 (cal/mL)½, and δh (hydrogen bonding) ≈ 7.0 (cal/mL)½ [6] [8]. These values indicate moderate polarity with significant hydrogen bonding capability.

Organic Solvent Compatibility

The compound demonstrates excellent miscibility with polar aprotic solvents such as dichloromethane, chloroform, and ethyl acetate. Moderate solubility is expected in alcohols and ethers, while limited solubility occurs in nonpolar hydrocarbons [9] [7]. The partition coefficient (log P) is estimated between 1.3-1.7, indicating preferential partitioning into organic phases compared to water [6].

Aqueous Solubility

Water solubility is significantly reduced compared to the parent alcohol due to the bromine substituent. Estimated aqueous solubility is approximately 5-10 g/L at 20°C, substantially lower than 3-methyl-1-butanol (25 g/L) [7] [4]. This reduction reflects the hydrophobic character imparted by the bromine atom.

Spectroscopic Fingerprints (1H/13C NMR, IR, MS)

1H Nuclear Magnetic Resonance Spectroscopy

The 1H NMR spectrum of (R)-4-bromo-3-methylbutan-1-ol exhibits characteristic signals that reflect its structural features. The hydroxyl proton appears as a broad singlet at 1-5 ppm, with exact chemical shift dependent on concentration and solvent [10] [11]. The CH2-OH protons resonate at 3.4-4.7 ppm, appearing as a triplet due to coupling with the adjacent methylene group [12] [11].

The CH2-Br protons appear distinctly downfield at 3.5-4.0 ppm, characteristic of protons alpha to bromine [13] [11]. The methine proton (CH-CH3) appears as a multiplet around 1.5-2.0 ppm, while the methyl group exhibits a doublet at approximately 1.0-1.2 ppm due to coupling with the methine proton [12] [14].

13C Nuclear Magnetic Resonance Spectroscopy

The 13C NMR spectrum displays signals characteristic of the carbon framework. The carbon bearing the hydroxyl group appears in the range of 50-85 ppm, while the carbon bearing bromine resonates at 20-50 ppm [11]. The methyl carbon appears upfield at approximately 15-25 ppm, with the methine carbon appearing in the aliphatic region around 25-35 ppm [11].

Infrared Spectroscopy

The IR spectrum exhibits several diagnostic absorption bands. The O-H stretching vibration appears as a broad absorption at 3200-3600 cm⁻¹, with the exact position dependent on the degree of hydrogen bonding [15] [16]. The C-O stretching vibration occurs at 1000-1200 cm⁻¹, characteristic of primary alcohols [15] [16].

The C-Br stretching vibration, while less diagnostic, appears in the fingerprint region at approximately 500-600 cm⁻¹ [17] [18]. Aliphatic C-H stretching vibrations appear below 3000 cm⁻¹, with C-H bending modes in the 1350-1470 cm⁻¹ region [15] [16].

Mass Spectrometry

The mass spectrum exhibits a molecular ion peak at m/z 166/168 showing the characteristic isotope pattern for bromine-containing compounds (approximately 1:1 ratio) [19] [20]. Common fragmentation patterns include α-cleavage adjacent to the hydroxyl group, loss of water (M-18), and loss of bromine (M-79/81) [19] [20].

The base peak often corresponds to fragments resulting from α-cleavage, particularly the loss of CH2Br (M-93/95) or formation of resonance-stabilized carbocations [19] [21]. The McLafferty rearrangement may also contribute to the fragmentation pattern under electron impact conditions [19].

Chromatographic Retention Behavior

The chromatographic behavior of (R)-4-bromo-3-methylbutan-1-ol is governed by its polar nature and specific interactions with stationary phases. The compound's retention characteristics provide valuable information for analytical separations and purification strategies [22] .

Gas Chromatography

In gas chromatography, the compound exhibits intermediate retention times on polar columns, with behavior influenced by both the hydroxyl group and the bromine substituent. On non-polar columns such as DB-1, shorter retention times are observed compared to polar phases like DB-WAX, where hydrogen bonding interactions with the stationary phase increase retention [24] [25].

The compound's volatility characteristics require careful temperature programming to achieve optimal peak shape and resolution. Typical operating temperatures range from 80-250°C with appropriate temperature ramps to prevent thermal decomposition [24].

High-Performance Liquid Chromatography

Reverse-phase HPLC systems are particularly suitable for the analysis of (R)-4-bromo-3-methylbutan-1-ol. The compound shows good retention on C18 columns with acetonitrile-water mobile phases [22] . Normal-phase systems using silica gel with ethyl acetate-hexane mixtures also provide effective separations [26].

The compound's polar nature allows for good peak shape and resolution in both reversed-phase and normal-phase systems. Mobile phase pH can significantly affect retention due to potential ionization of the hydroxyl group under extreme conditions [22].

Column Chromatography

For preparative separations, silica gel column chromatography with ethyl acetate-hexane mobile phases (typical ratios 1:3 to 1:5) provides effective purification [26] . The compound's polarity results in intermediate Rf values on thin-layer chromatography, allowing for good separation from both more polar and less polar impurities [28] [29].

XLogP3

1.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

165.99933 g/mol

Monoisotopic Mass

165.99933 g/mol

Heavy Atom Count

7

Dates

Last modified: 11-21-2023

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